molecular formula C27H30O8 B593473 Dodovisone C CAS No. 1616683-52-3

Dodovisone C

Cat. No. B593473
CAS RN: 1616683-52-3
M. Wt: 482.529
InChI Key: FMYMDXKGXKDGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodovisone C is a natural product extracted from the aerial parts of Dodonaea viscosa . It is an isoprenylated flavonoid with a molecular formula of C27H30O8 and a molecular weight of 482.53 g/mol .


Molecular Structure Analysis

Dodovisone C has a complex molecular structure consistent with its molecular formula C27H30O8 . The exact structure can be found in chemical databases or academic papers .


Physical And Chemical Properties Analysis

Dodovisone C is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . More detailed physical and chemical properties might be available in specialized chemical databases or academic papers.

Scientific Research Applications

  • Isolation and Structural Analysis : Dodovisone C was identified as one of the isoprenylated flavonoids isolated from Dodonaea viscosa. This was determined through extensive spectroscopic analysis, emphasizing the diversity of chemical compounds present in this plant (Gao et al., 2013).

  • Chemical Composition and Potential Applications : The essential oil from the leaves of Dodonaea viscosa was analyzed, revealing significant concentrations of modified cyclopropylclerodanes and diterpenes. This study suggests potential applications of these compounds, including Dodovisone C, in various fields such as pharmaceuticals and natural product chemistry (Marvilliers et al., 2020).

  • Biological Activity : Research on clerodane diterpenoids, including Dodovisone C, from Dodonaea viscosa showed inhibitory effects on ATP citrate lyase, suggesting potential therapeutic applications in metabolic disorders or cancer treatment (Lei et al., 2020).

properties

IUPAC Name

5,7-dihydroxy-2-[8-(4-hydroxy-3-methylbutyl)-2,2-dimethylchromen-6-yl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O8/c1-14(13-28)6-7-15-10-17(11-16-8-9-27(2,3)35-23(15)16)24-26(33-5)22(31)20-19(34-24)12-18(29)25(32-4)21(20)30/h8-12,14,28-30H,6-7,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYMDXKGXKDGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodovisone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.